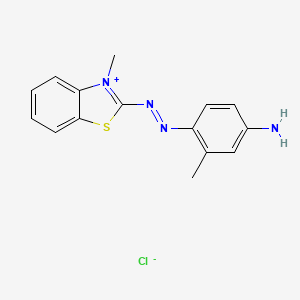
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is a heterocyclic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring system, which is fused with an azo group and an amino group The chloride ion is associated with the benzothiazolium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride typically involves the reaction of 2-aminobenzothiazole with 4-amino-2-methylbenzenediazonium chloride. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo linkage. The reaction conditions generally include maintaining a low temperature to control the rate of diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pH, and reactant concentrations, are crucial for large-scale synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: N-oxides of the benzothiazole ring.
Reduction: 2-aminobenzothiazole and 4-amino-2-methylbenzene.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color.
Mecanismo De Acción
The mechanism by which Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride exerts its effects involves interactions with biological macromolecules. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The molecular targets include nucleic acids and proteins, which are crucial for cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: A simpler structure without the azo and amino groups.
2-Aminobenzothiazole: Lacks the azo linkage but contains the amino group.
4-Amino-2-methylbenzenediazonium chloride: Precursor in the synthesis of the target compound.
Uniqueness
Benzothiazolium, 2-((4-amino-2-methylphenyl)azo)-3-methyl-, chloride is unique due to the presence of both the azo and amino groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
73507-53-6 |
|---|---|
Fórmula molecular |
C15H15ClN4S |
Peso molecular |
318.8 g/mol |
Nombre IUPAC |
3-methyl-4-[(3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]aniline;chloride |
InChI |
InChI=1S/C15H14N4S.ClH/c1-10-9-11(16)7-8-12(10)17-18-15-19(2)13-5-3-4-6-14(13)20-15;/h3-9,16H,1-2H3;1H |
Clave InChI |
WOSCFNMAYVIJQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N)N=NC2=[N+](C3=CC=CC=C3S2)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















